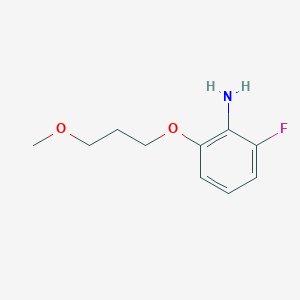

![molecular formula C14H17N5O2 B2705873 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2034288-98-5](/img/structure/B2705873.png)

1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

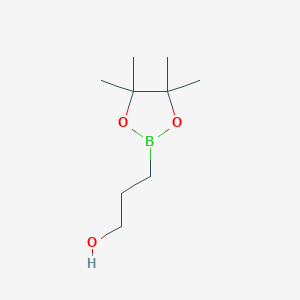

1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic organic compound that features a triazole ring, a piperidine ring, and a pyridinone moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The compound “1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one” primarily targets a class-I isoform of Histone Deacetylases (HDACs), specifically HDAC2 . HDACs are a group of enzymes that remove acetyl groups from lysine residues in the tails of histone proteins . They are deeply involved in a number of cell-related processes .

Mode of Action

The interaction of “this compound” with its target, HDAC2, results in the inhibition of the enzyme . This inhibition is achieved by the compound binding to the active site of the enzyme . The nitrogen atoms of the triazole moiety in the compound actively contribute to this binding .

Biochemical Pathways

By inhibiting HDAC2, “this compound” affects the acetylation state of histone proteins . This can alter gene expression and impact various cellular processes, including cell proliferation and apoptosis .

Pharmacokinetics

It is suggested that similar compounds have desirable characteristics for anticancer compounds, implying favorable admet properties .

Result of Action

The action of “this compound” results in potent inhibition of HDAC2, leading to changes in gene expression . This can result in cytotoxicity in certain cancer cell lines . For instance, similar compounds have shown cytotoxicity up to 8-fold more potent than SAHA in three human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and AsPC-1 (pancreatic cancer) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other cyclization methods.

Coupling Reactions: The triazole and piperidine intermediates are then coupled using appropriate coupling agents like EDCI or DCC.

Final Assembly: The pyridinone moiety is introduced in the final step, often through a condensation reaction.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and automated reactors might be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can modify the triazole or pyridinone rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, H2O2

Reducing Agents: NaBH4, LiAlH4

Substitution Reagents: Halides, sulfonates

Major Products

The major products depend on the specific reactions and conditions but can include modified triazole, piperidine, or pyridinone derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: It may act as an inhibitor for specific enzymes.

Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one: Similar structure but with different substituents.

1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-3-methylpyridin-2(1H)-one: Variation in the position of the methyl group.

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-1-ethylpyridin-2(1H)-one: Ethyl group instead of a methyl group.

Uniqueness

The unique combination of the triazole, piperidine, and pyridinone rings in this compound provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name |

1-methyl-3-[4-(triazol-1-yl)piperidine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-17-7-2-3-12(13(17)20)14(21)18-8-4-11(5-9-18)19-10-6-15-16-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYORJILNVHMPJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide](/img/structure/B2705790.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2705791.png)

![{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2705792.png)

![7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B2705794.png)

![2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone](/img/structure/B2705805.png)

![1-(4-methoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2705806.png)

![(E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide](/img/structure/B2705807.png)

![Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2705808.png)

![N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4-DIMETHOXYBENZAMIDE](/img/structure/B2705813.png)